N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide
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Overview
Description
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including cyclization reactions involving phenols and aldehydes.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using appropriate alkylating agents.
Sulfonamide Formation:
Industrial production methods often utilize these synthetic routes but are optimized for higher yields and cost-effectiveness.
Chemical Reactions Analysis
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide can be compared with other benzofuran derivatives such as:
Dronedarone: A benzofuran derivative used as an anti-arrhythmic drug.
Psoralen: Known for its use in the treatment of skin diseases.
8-Methoxypsoralen: Another benzofuran derivative used in photochemotherapy.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which may differ from those of other benzofuran derivatives.
Properties
IUPAC Name |
N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c1-16-12(8-13-18(2,14)15)11-7-9-5-3-4-6-10(9)17-11/h3-7,12-13H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APAPFMJLLDISIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNS(=O)(=O)C)C1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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